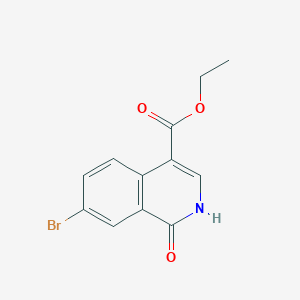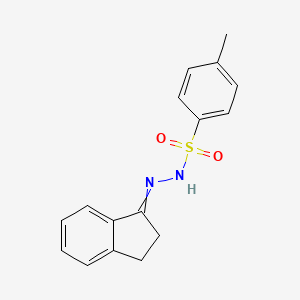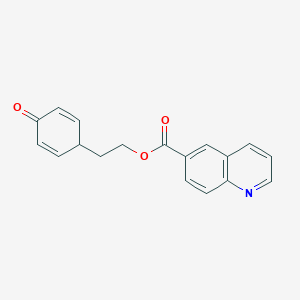
N-(5-Nitroquinolin-8-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Nitroquinolin-8-yl)benzamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their broad spectrum of biological and pharmaceutical activities. This compound is characterized by the presence of a nitro group at the 5-position of the quinoline ring and a benzamide group at the 8-position. The unique structure of this compound makes it a valuable compound in various scientific research fields.
Méthodes De Préparation
The synthesis of N-(5-Nitroquinolin-8-yl)benzamide can be achieved through the direct SNH amidation of nitroquinolines. This method involves the reaction of 5-nitroquinoline with benzoyl chloride in the presence of a base such as triethylamine in anhydrous dimethyl sulfoxide (DMSO). The reaction proceeds under mild conditions and yields the desired product with good efficiency .
The use of green chemistry principles, such as atom economy and non-catalyzed reactions, can be considered for industrial applications .
Analyse Des Réactions Chimiques
N-(5-Nitroquinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl bromides, and ruthenium catalysts. The major products formed from these reactions include aminoquinoline derivatives and alkylated quinoline derivatives .
Applications De Recherche Scientifique
N-(5-Nitroquinolin-8-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound can be used in the development of organic dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(5-Nitroquinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can inhibit specific enzymes involved in cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
N-(5-Nitroquinolin-8-yl)benzamide can be compared with other quinoline derivatives, such as:
N-(5-Nitrosoquinolin-6-yl)benzamide: This compound has a nitroso group instead of a nitro group, leading to different reactivity and biological properties.
N-(quinolin-8-yl)benzamide: Lacks the nitro group, resulting in different chemical and biological activities.
4-nitro-N-(6-nitroquinolin-5-yl)benzamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
62802-76-0 |
|---|---|
Formule moléculaire |
C16H11N3O3 |
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
N-(5-nitroquinolin-8-yl)benzamide |
InChI |
InChI=1S/C16H11N3O3/c20-16(11-5-2-1-3-6-11)18-13-8-9-14(19(21)22)12-7-4-10-17-15(12)13/h1-10H,(H,18,20) |
Clé InChI |
FOCFUMYRHQPLRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silyl}oxy)ethan-1-amine](/img/structure/B11836228.png)

![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836233.png)

![Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B11836245.png)
![N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide](/img/structure/B11836254.png)
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one](/img/structure/B11836262.png)







